

3-(Trifluoromethyl)benzylamine molecular weight and formula

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)benzylamine

Cat. No.: B1346619

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An In-depth Technical Guide to **3-(Trifluoromethyl)benzylamine** for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on **3-(trifluoromethyl)benzylamine**, a key building block in medicinal chemistry and drug discovery. Its trifluoromethyl group offers unique properties that can enhance the metabolic stability, lipophilicity, and binding affinity of synthesized molecules. This document serves as a core resource for scientists engaged in the research and development of novel therapeutics.

Core Properties and Data

3-(Trifluoromethyl)benzylamine is a substituted benzylamine featuring a trifluoromethyl group at the meta position of the benzene ring. This substitution is critical for modulating the electronic and steric properties of derivative compounds.

General and Physicochemical Properties

The fundamental and physical characteristics of **3-(trifluoromethyl)benzylamine** are summarized below for easy reference.

Property	Value
Chemical Name	3-(Trifluoromethyl)benzylamine
Synonyms	(3-(Trifluoromethyl)phenyl)methanamine, 3-(Aminomethyl)benzotrifluoride
CAS Number	2740-83-2[1][2]
Molecular Formula	C8H8F3N[1]
Molecular Weight	175.15 g/mol [2]
Density	1.222 g/mL at 25 °C[1][2]
Boiling Point	93-97 °C (at 22 mmHg)[1]
Melting Point	176.5-178.5 °C[1]
Flash Point	71 °C (159.8 °F) - closed cup[1][2]
Refractive Index (n _{20/D})	1.463[2]
LogP	2.86440[1]

Spectroscopic and Analytical Data

Spectroscopic data is essential for the structural elucidation and quality control of **3-(trifluoromethyl)benzylamine** and its derivatives.

Data Type	Summary
Mass Spectrometry	Data available, with a molecular ion peak corresponding to its molecular weight (175 m/z). [3]
¹ H NMR	Spectrum available. [4]
¹³ C NMR	Spectrum available for related isomers, such as 4-(trifluoromethyl)benzylamine. [5]
Infrared (IR) Spectroscopy	Spectrum available (liquid film). [1]
Purity	Commercially available in purities of 95%, 98%, and 99%. [1]

Synthesis of Bioactive Molecules: Experimental Protocol

3-(Trifluoromethyl)benzylamine is a valuable precursor for synthesizing 6-substituted purines, a class of compounds with significant biological activity, including potential antiviral and immunostimulatory effects. The following is a representative protocol for the synthesis of N6-(3-(Trifluoromethyl)benzyl)adenine, a derivative of adenine.

Protocol: Synthesis of N6-(3-(Trifluoromethyl)benzyl)-9H-purin-6-amine

This procedure details the nucleophilic aromatic substitution reaction between 6-chloropurine and **3-(trifluoromethyl)benzylamine**.

Materials:

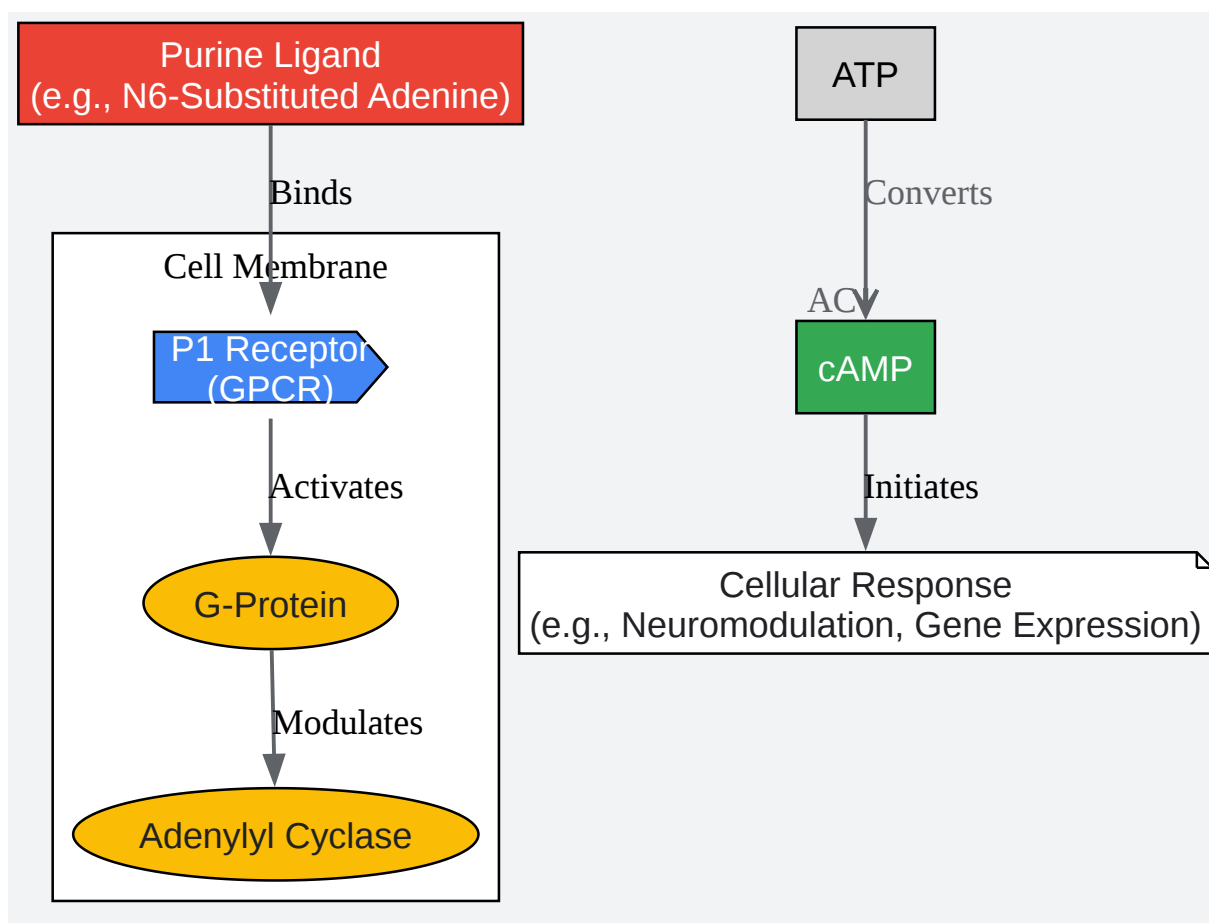
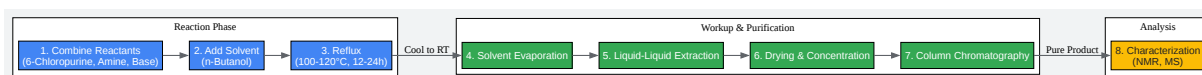
- 6-Chloropurine
- **3-(Trifluoromethyl)benzylamine**
- Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

- n-Butanol or Ethanol
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropurine (1.0 eq).
- Add n-butanol (or a suitable alcohol solvent) to create a suspension.
- Add **3-(trifluoromethyl)benzylamine** (1.1 eq) to the flask.
- Add triethylamine (2.0-3.0 eq) to the mixture to act as a base, scavenging the HCl generated during the reaction.
- **Reaction Execution:** Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure (rotary evaporation).
- Dissolve the residue in ethyl acetate and water. Transfer to a separatory funnel.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- **Purification:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate in vacuo.

- Purify the crude product by flash column chromatography on silica gel to yield the pure N6-(3-(trifluoromethyl)benzyl)adenine product.
- Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.



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